molecular formula C7H8N2 B1421835 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 1250242-23-9

4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B1421835
CAS No.: 1250242-23-9
M. Wt: 120.15 g/mol
InChI Key: XWUYZMLNAOVXMI-UHFFFAOYSA-N
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Description

4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a pyrazole-based chemical compound of significant interest in agricultural research. Recent scientific studies have identified its superior performance as a highly efficient nitrification inhibitor . Nitrification is the biological process where ammonia in soil is converted to nitrate, which can lead to environmental issues such as greenhouse gas emissions (nitrous oxide, N2O) and groundwater pollution. This compound functions by slowing these microbial processes, thereby increasing nitrogen use efficiency in agricultural systems . The prop-2-yn-1-yl (propargyl) group attached to the pyrazole nitrogen is a key structural feature believed to contribute to its biological activity. Pyrazole derivatives are widely recognized as privileged scaffolds in medicinal and agricultural chemistry due to their diverse biological profiles and ability to interact with various enzymes . This makes this compound a valuable tool for researchers developing next-generation solutions for sustainable agriculture and environmental science. This product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-methyl-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-4-9-6-7(2)5-8-9/h1,5-6H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUYZMLNAOVXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-Methyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized through various methods, often involving the reaction of 3-methyl-1H-pyrazole with propargyl bromide or related alkynes. The synthesis typically yields high purity and good yields, making it suitable for further biological evaluation.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that related pyrazole compounds showed inhibition rates ranging from 58.95% to 87.35% against inflammation markers, surpassing the reference drug phenylbutazone in some cases . The introduction of various substituents at the 4-position of the pyrazole ring was found to enhance anti-inflammatory activity significantly.

CompoundInhibition Rate (%)Reference Drug Inhibition (%)
This compoundTBDTBD
Phenylbutazone57.41-

Analgesic Activity

In addition to anti-inflammatory effects, pyrazole derivatives have shown analgesic properties. Some compounds in the pyrazole class have demonstrated effective pain relief with minimal side effects, indicating their potential as safer alternatives to traditional analgesics .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Studies have reported that specific pyrazole derivatives exhibit potent activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL . This suggests potential applications in treating infections where antibiotic resistance is a concern.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with neurodegenerative diseases. For example, certain pyrazole derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in Alzheimer's disease therapy . Selectivity towards MAO-B over MAO-A has been noted, indicating a promising profile for neurological applications.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of pyrazole derivatives. For example:

  • Substituents at the 4-position : The introduction of electron-withdrawing groups enhances anti-inflammatory activity.
  • Alkyl vs. aryl substitutions : Compounds with aryl groups at specific positions often exhibit improved potency against both inflammatory and microbial targets .

Case Studies and Research Findings

Several case studies highlight the efficacy of pyrazole derivatives:

  • Anti-inflammatory Study : A compound similar to this compound was tested in a carrageenan-induced rat paw edema model, showing significant reduction in swelling compared to controls .
  • Antimicrobial Evaluation : A series of thiazol/thiophene-bearing pyrazoles were synthesized and tested, with some derivatives showing MIC values indicating strong antimicrobial potential against resistant strains .

Scientific Research Applications

Pharmaceutical Applications

Neuroprotective Properties:
4-Methyl-1-(prop-2-yn-1-yl)-1H-pyrazole derivatives have been investigated for their neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. These compounds exhibit monoamine oxidase inhibitory properties, which are crucial for neuroprotection and the prevention of neuronal apoptosis.

Antimicrobial Activity:
Recent studies have highlighted the antibacterial and antifungal activities of pyrazole derivatives synthesized via multicomponent reactions (MCRs). These derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . For instance, compounds derived from this compound have demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.

Agricultural Applications

Nitrification Inhibition:
One of the notable applications of this compound is as a nitrification inhibitor in agricultural practices. It acts as an irreversible inhibitor of ammonia monooxygenase, which plays a critical role in the nitrification process. By inhibiting this enzyme, the compound helps retain ammonium in the soil while suppressing nitrate and nitrous oxide production . This property is essential for improving nitrogen use efficiency in crops and reducing greenhouse gas emissions associated with agricultural practices.

Case Studies

Study Application Findings
Study on Neuroprotective EffectsInvestigated the potential of pyrazole derivatives in treating neurodegenerative diseasesDemonstrated significant neuroprotective effects through monoamine oxidase inhibition
Agricultural Field TrialsEvaluated the efficacy of 4-methyl-1-(prop-2-yn-1-y)-1H-pyrazole as a nitrification inhibitorShowed improved nitrogen retention and reduced nitrous oxide emissions in treated soils
Antimicrobial Activity ScreeningAssessed antibacterial properties against various pathogensIdentified significant antibacterial activity against Staphylococcus aureus and Escherichia coli

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Functional Group Effects

Pyrazole derivatives exhibit diverse properties depending on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Substituents Molecular Formula Key Features/Applications Reference
4-Methyl-1-(prop-2-yn-1-yl)-1H-pyrazole 4-methyl, 1-propargyl C₇H₈N₂ Alkyne functionality for synthesis
1-Methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole 4-propargyloxy, 1-methyl C₇H₈N₂O Ether linkage; altered solubility
4-Iodo-1-(prop-2-yn-1-yl)-1H-pyrazole 4-iodo, 1-propargyl C₆H₅IN₂ Halogen substituent for cross-coupling
3-(2-Bromophenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(p-tolyl)-1H-pyrazole Complex aryl/heteroaryl groups C₂₅H₁₉BrN₄ Antioxidant (IC₅₀ = 10.2 μM)

Key Observations:

  • Propargyl vs. Propargyloxy: The substitution of a methyl group with a propargyloxy group (as in 1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole) introduces an ether linkage, which may enhance solubility or hydrogen-bonding capacity compared to the parent compound .
  • Halogen Substitution: 4-Iodo-1-(prop-2-yn-1-yl)-1H-pyrazole demonstrates the utility of halogen atoms in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the methyl-substituted analog .
  • Antioxidant Activity: While the target compound lacks reported bioactivity, structurally complex pyrazoles like 3-(2-bromophenyl)-4-(4,5-diphenylimidazol-2-yl)-1-(p-tolyl)-1H-pyrazole exhibit potent antioxidant properties (IC₅₀ = 10.2 μM), suggesting that electronic and steric effects from substituents critically influence activity .

Q & A

Q. What standard synthetic routes are used to prepare 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole?

The synthesis typically involves N-alkylation of 4-methyl-1H-pyrazole with propargyl bromide. A common method employs a base like K₂CO₃ in DMF at 80°C for 12 hours, followed by purification via silica gel chromatography (ethyl acetate/hexane, 1:4). Recrystallization from ethanol improves purity . Alternative routes include cyclocondensation of β-ketoesters with propargyl hydrazines, though regioselectivity must be monitored .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirms the propargyl group (δ ~2.5 ppm for methyl, δ ~3.5 ppm for propargyl CH₂) and pyrazole ring protons (δ 7.5–8.0 ppm).
  • IR spectroscopy : Detects alkyne C≡C stretches (~2100 cm⁻¹).
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 161) .

Q. How is the compound purified after synthesis?

Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product. Recrystallization from ethanol or methanol yields high-purity crystals, as confirmed by melting point analysis and HPLC (>95% purity) .

Q. What are common side reactions during synthesis?

Over-alkylation (bis-propargyl derivatives) and alkyne dimerization (via Glaser coupling) are observed. These are mitigated by using stoichiometric propargyl halide, inert atmospheres (N₂/Ar), and low temperatures .

Advanced Research Questions

Q. How does the propargyl group influence regioselectivity in pyrazole functionalization?

The electron-withdrawing nature of the propargyl group directs electrophilic substitution to the C4 position of the pyrazole ring. Computational studies (DFT/B3LYP) show enhanced electron density at C4 due to conjugation with the alkyne . Experimental X-ray data reveal dihedral angles (~16–50°) between substituents, impacting reactivity .

Q. What strategies optimize regioselective N-alkylation over O-alkylation?

Strong bases (e.g., NaH in THF) favor deprotonation at the more acidic N1 position. Solvent polarity (DMF vs. THF) and steric hindrance from the methyl group further direct alkylation to N1 .

Q. How does the compound’s thermal stability compare to non-alkynyl pyrazoles?

Thermogravimetric analysis (TGA) shows a lower decomposition onset (~180°C vs. 220°C for methyl-only analogs) due to alkyne reactivity. Stability improves under inert atmospheres, with delayed degradation observed in nitrogen .

Q. What computational methods model substituent effects on electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts frontier molecular orbitals and electrostatic potential surfaces. These models correlate with experimental UV-Vis and cyclic voltammetry data, highlighting the propargyl group’s electron-withdrawing effects .

Q. How does the compound interact with transition metals in coordination chemistry?

The propargyl group’s π-system enables coordination to metals like Cu(I) or Pd(II), forming complexes with modified ligand denticity. Single-crystal XRD reveals bond elongation in metal-alkyne adducts compared to non-alkynyl analogs .

Q. What challenges arise in scaling up synthesis for bulk studies?

Exothermic alkynylation steps require controlled reagent addition and cooling. Catalyst optimization (e.g., CuI for click reactions) improves yield scalability. Process analytical technology (PAT) monitors reaction progression in real time .

Data Contradiction Analysis

Q. How do conflicting reports on reaction yields inform optimization?

Discrepancies in yields (45–75%) arise from varying base strengths (K₂CO₃ vs. NaH) and solvent systems. Systematic Design of Experiments (DoE) identifies optimal conditions: K₂CO₃ in DMF at 80°C maximizes yield while minimizing byproducts .

Q. Why do crystallographic studies show divergent dihedral angles for substituents?

X-ray data from analogs indicate dihedral angles (16–51°) depend on steric bulk and intermolecular forces (e.g., O–H∙∙∙N hydrogen bonding). Molecular dynamics simulations suggest solvent polarity during crystallization affects packing .

Methodological Recommendations

  • Synthetic Protocols : Prioritize inert conditions and stoichiometric control to suppress side reactions .
  • Characterization : Combine XRD for structural validation with DFT for electronic profiling .
  • Stability Studies : Conduct TGA under inert and oxidative atmospheres to assess decomposition pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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